

Sodium 4-isopropylbenzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Sodium 4-isopropylbenzenesulfonate

Cat. No.: B100814

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CAS Number: 15763-76-5

Synonyms: Sodium p-cumenesulfonate, p-Cumenesulfonic acid sodium salt, 4-Isopropylbenzenesulfonic acid sodium salt

This technical guide provides an in-depth overview of **Sodium 4-isopropylbenzenesulfonate**, a versatile organic compound with significant applications in chemical synthesis and formulation development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactivity, and mechanisms of action.

Core Properties and Data

Sodium 4-isopropylbenzenesulfonate is an anionic surfactant and a highly effective hydrotrope.[1] Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances.[2] Structurally, it consists of a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group, which imparts its amphiphilic character.[2]

Physical and Chemical Properties

The key quantitative data for **Sodium 4-isopropylbenzenesulfonate** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NaO ₃ S	[3]
Molecular Weight	222.24 g/mol	[1]
Appearance	White to off-white solid/powder	[4]
Melting Point	>300°C	[3]
Boiling Point	549.19°C (at 101.325 kPa)	[3]
Water Solubility	330 g/L; 634.6 g/L at 25°C	[1][3]
Vapor Pressure	1.09 x 10 ⁻⁹ Pa at 25°C	[1]
LogP (Octanol/Water Partition Coefficient)	-1.5 at 25°C	[3][4]
pKa	2 (at 20°C)	[3][4]

Spectral Data

While experimental spectral data can vary based on the specific instrumentation and conditions, the following provides predicted ¹H NMR spectral data for the 4-isopropylbenzenesulfonate anion.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.2	Doublet	6H	Isopropyl -CH(CH ₃) ₂
~2.9	Septet	1H	Isopropyl -CH(CH ₃) ₂
~7.4	Doublet	2H	Aromatic (ortho to -CH(CH ₃) ₂)
~7.8	Doublet	2H	Aromatic (ortho to -SO ₃ ⁻)

Synthesis and Manufacturing

The primary industrial synthesis of **Sodium 4-isopropylbenzenesulfonate** is a two-step process involving the sulfonation of cumene (isopropylbenzene) followed by neutralization.^[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of **Sodium 4-isopropylbenzenesulfonate**.

Experimental Protocol: Synthesis from Cumene

This protocol is a generalized procedure based on established chemical principles.

Materials:

- Cumene (Isopropylbenzene)
- Concentrated Sulfuric Acid (98%) or Oleum (fuming sulfuric acid)
- Sodium Hydroxide (NaOH) solution
- Ice

Procedure:

- Sulfonation:
 - In a reaction kettle equipped with a stirrer, add cumene and an inorganic salt catalyst (e.g., sodium sulfate) to suppress side reactions.^[5]
 - Under vigorous stirring, slowly add chlorosulfonic acid or concentrated sulfuric acid at a controlled temperature, typically between 5°C and 45°C.^[5]
 - After the addition is complete, maintain the reaction with continued stirring for a period of 0.1 to 10 hours to ensure complete sulfonation.^[5] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).^[6]
- Neutralization:
 - Cool the reaction mixture containing 4-isopropylbenzenesulfonic acid.

- Slowly add a solution of sodium hydroxide to the cooled mixture with stirring. This is an exothermic reaction, and the temperature should be controlled, for instance, by using an ice bath.
- Continue adding the base until the pH of the solution is neutral (pH 7).
- Isolation and Purification:
 - The resulting product, **Sodium 4-isopropylbenzenesulfonate**, can be isolated by methods such as precipitation or crystallization.
 - If precipitated, the solid can be collected by filtration, washed with a cold solvent to remove impurities, and then dried.

Chemical Reactivity and Applications in Synthesis

The utility of **Sodium 4-isopropylbenzenesulfonate** in organic synthesis primarily stems from the reactivity of its corresponding sulfonyl chloride and the sulfonate group's ability to act as a leaving group in nucleophilic substitution reactions.^[7]

Conversion to 4-Isopropylbenzenesulfonyl Chloride

Sodium 4-isopropylbenzenesulfonate can be converted to the more reactive 4-isopropylbenzenesulfonyl chloride, which is a key intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.^{[5][8]} This conversion is typically achieved by reacting the sodium salt with reagents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).

Nucleophilic Aromatic Substitution

The sulfonate group ($-\text{SO}_3^-$) can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups onto the aromatic ring.^[7]

Example Reactions:

Nucleophile	Product	Conditions
Ammonia (NH ₃)	4-Isopropylaniline	Elevated temperature and pressure
Sodium Methoxide (NaOCH ₃)	4-Isopropylanisole	Reflux in methanol

This reactivity makes it a valuable precursor for creating a library of substituted isopropylbenzene derivatives for screening in drug discovery programs.[\[7\]](#)

Mechanism of Action as a Hydrotrope

The primary and most significant application of **Sodium 4-isopropylbenzenesulfonate** is as a hydrotrope.[\[7\]](#) It is particularly effective in increasing the solubility of non-polar compounds in aqueous solutions. Unlike typical surfactants that form well-defined micelles, hydrotropes are thought to operate through a more cooperative, step-wise self-aggregation process.[\[9\]](#)

Hydrotropic Solubilization Pathway

Caption: Mechanism of hydrotropic action of **Sodium 4-isopropylbenzenesulfonate**.

Above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), the hydrotrope molecules begin to self-aggregate. This aggregation is not as structured as micelle formation but creates dynamic, hydrophobic microenvironments within the aqueous solution. Poorly water-soluble drug molecules can then partition into these hydrophobic pockets, effectively being "dissolved" in the bulk aqueous phase. This mechanism is crucial in various formulations, including liquid detergents and potentially in drug delivery systems to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[\[2\]](#)

Analytical Methodologies

Ensuring the purity and quality of **Sodium 4-isopropylbenzenesulfonate** is critical for its application in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the preferred method for its analysis.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a **Sodium 4-isopropylbenzenesulfonate** sample and quantify potential impurities, such as isomeric by-products.

Instrumentation and Reagents:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer (optional, e.g., ammonium acetate)
- Reference standard of **Sodium 4-isopropylbenzenesulfonate**

Chromatographic Conditions:

Parameter	Typical Condition
Column	Reverse-Phase C18
Mobile Phase	Gradient or isocratic mixture of Acetonitrile and Water
Flow Rate	1.0 mL/min
Detection Wavelength	~220-260 nm (UV)
Column Temperature	25-40 °C
Injection Volume	10-20 µL

Procedure:

- Sample Preparation: Prepare a stock solution of the **Sodium 4-isopropylbenzenesulfonate** sample in the mobile phase or a suitable solvent at a known concentration.

- **Standard Preparation:** Prepare a series of standard solutions of the reference standard at different known concentrations to create a calibration curve.
- **Analysis:** Inject the sample and standard solutions into the HPLC system.
- **Data Processing:** The retention time of the main peak in the sample chromatogram should match that of the reference standard. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The concentration of the sample can be determined from the calibration curve.

Conclusion

Sodium 4-isopropylbenzenesulfonate is a compound of significant interest to the chemical and pharmaceutical industries. Its role as a hydrotrope is well-established, offering a valuable tool for formulating products with poorly soluble components. Furthermore, its utility as a synthetic intermediate, particularly through its sulfonyl chloride derivative, provides a gateway to a wide range of substituted aromatic compounds. The detailed protocols and data presented in this guide are intended to support researchers and developers in harnessing the full potential of this versatile molecule.

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